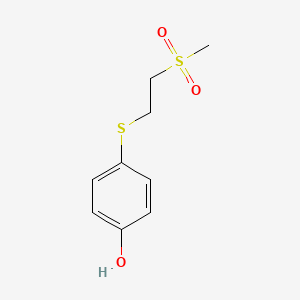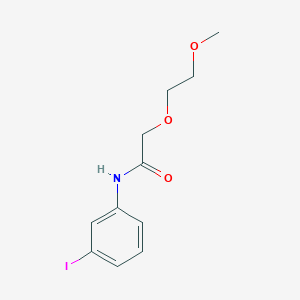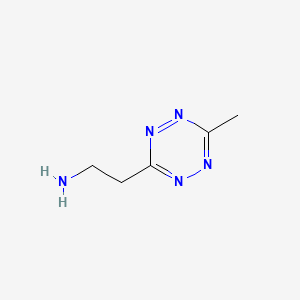![molecular formula C7H9NO2 B14904684 Hexahydrocyclopenta[c]pyrrole-1,5-dione](/img/structure/B14904684.png)
Hexahydrocyclopenta[c]pyrrole-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrocyclopenta[c]pyrrole-1,5-dione is a heterocyclic compound with the molecular formula C7H9NO2 It is a derivative of pyrrole, a five-membered nitrogen-containing ring, and is characterized by its unique hexahydrocyclopenta structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydrocyclopenta[c]pyrrole-1,5-dione can be synthesized through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions. This method allows for the efficient assembly of the compound from readily available precursors . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Hexahydrocyclopenta[c]pyrrole-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to improve reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution reactions can produce a wide range of N-substituted pyrroles .
Scientific Research Applications
Hexahydrocyclopenta[c]pyrrole-1,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and optoelectronic devices.
Mechanism of Action
The mechanism of action of hexahydrocyclopenta[c]pyrrole-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit bacterial enzymes, leading to antibacterial activity . The exact pathways and targets depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
Hexahydrocyclopenta[c]pyrrole-1,5-dione can be compared with other similar compounds, such as pyrano[3,4-c]pyrroles and other pyrrole derivatives . These compounds share a similar core structure but differ in their functional groups and ring systems. The uniqueness of this compound lies in its hexahydrocyclopenta structure, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Pyrano[3,4-c]pyrroles
- N-acylpyrroles
- N-sulfonylpyrroles
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1,2,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3,5-dione |
InChI |
InChI=1S/C7H9NO2/c9-5-1-4-3-8-7(10)6(4)2-5/h4,6H,1-3H2,(H,8,10) |
InChI Key |
NDLALDXERYOECH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC(=O)C2CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


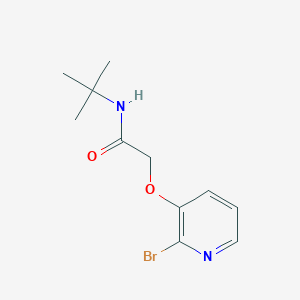
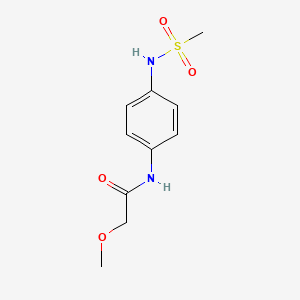
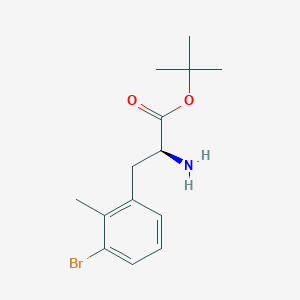
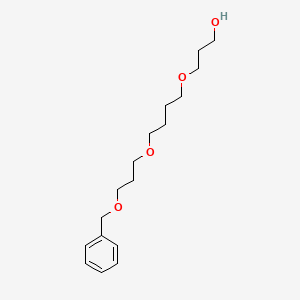
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)
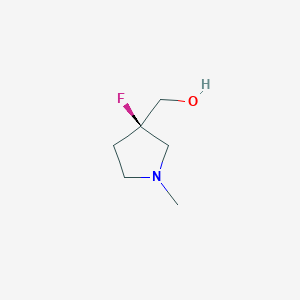
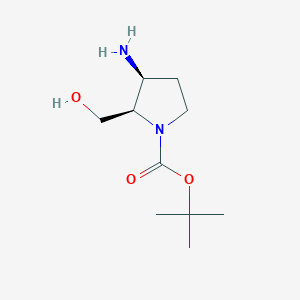
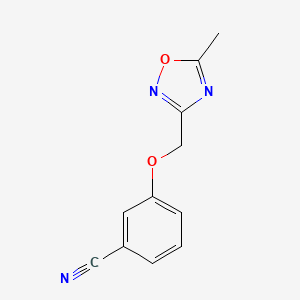
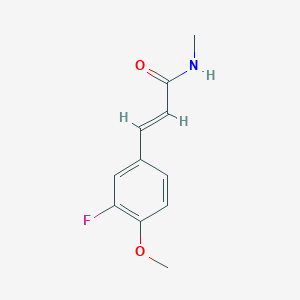
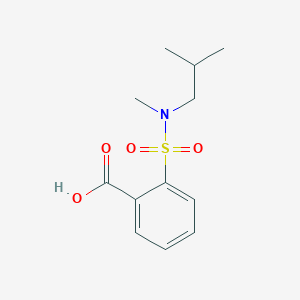
![tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate](/img/structure/B14904661.png)
